1-(2-Chlorobenzoyl)-2-methylpiperidine 1-(2-Chlorobenzoyl)-2-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3974486
InChI: InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3
SMILES: CC1CCCCN1C(=O)C2=CC=CC=C2Cl
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol

1-(2-Chlorobenzoyl)-2-methylpiperidine

CAS No.:

Cat. No.: VC3974486

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorobenzoyl)-2-methylpiperidine -

Specification

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
IUPAC Name (2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3
Standard InChI Key YODXMLSIQUVJGG-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)C2=CC=CC=C2Cl
Canonical SMILES CC1CCCCN1C(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorobenzoyl)-2-methylpiperidine consists of a six-membered piperidine ring substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a methyl group. The chlorobenzoyl moiety introduces aromaticity and electronic effects, while the methyl group contributes to steric modulation. The compound’s IUPAC name, (2-chlorophenyl)(2-methylpiperidin-1-yl)methanone, reflects this substitution pattern .

Key structural features include:

  • Piperidine Ring: A saturated heterocycle with one nitrogen atom, providing basicity and hydrogen-bonding potential.

  • 2-Chlorobenzoyl Group: An electron-withdrawing substituent that influences reactivity and binding interactions.

  • Methyl Group: Enhances lipophilicity and modulates conformational flexibility.

Computed and Experimental Properties

Experimental data from ChemSpider and PubChem provide the following properties:

PropertyValue
Molecular FormulaC13H16ClNO\text{C}_{13}\text{H}_{16}\text{ClNO}
Average Mass237.727 g/mol
Monoisotopic Mass237.092042 Da
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count1
XLogP3-AA1.8 (estimated)

The compound’s moderate lipophilicity (XLogP3-AA=1.8\text{XLogP3-AA} = 1.8) suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Challenges in Scale-Up

  • Purification: The compound’s lipophilicity necessitates chromatographic techniques or recrystallization from polar aprotic solvents.

  • Byproduct Formation: Competing reactions at the piperidine nitrogen may require protective strategies.

Applications in Medicinal Chemistry

Drug Design Considerations

1-(2-Chlorobenzoyl)-2-methylpiperidine serves as a scaffold for developing:

  • Antipsychotics: Structural analogs exhibit dopamine receptor antagonism, relevant in schizophrenia treatment.

  • Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis by inhibiting NADH dehydrogenase.

Comparative Analysis with Structural Analogs

CompoundSubstituentKey Differences
1-(3-Chlorobenzoyl)-2-methylpiperidine3-Chloro aryl groupEnhanced antibacterial activity
1-(4-Chlorobenzoyl)-2-methylpiperidine4-Chloro aryl groupHigher metabolic stability
1-(2-Fluorobenzoyl)-2-methylpiperidineFluorine substitutionIncreased blood-brain barrier penetration

The 2-chloro substitution in 1-(2-Chlorobenzoyl)-2-methylpiperidine balances electronic effects and steric hindrance, optimizing target engagement .

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